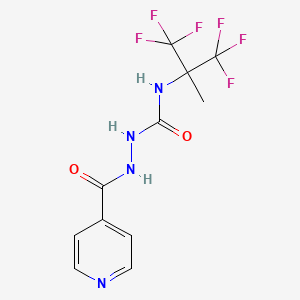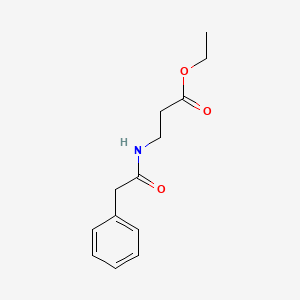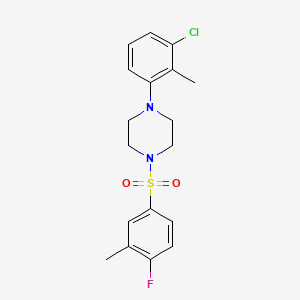
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Overview
Description
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea is a synthetic organic compound that features a unique combination of fluorinated alkyl groups and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea typically involves the following steps:
Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under controlled conditions.
Introduction of the Hexafluoroalkyl Group: The hexafluoroalkyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, organometallic catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated alkyl group and pyridine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-3-carbonylamino)urea: Similar structure with a different position of the pyridine moiety.
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-2-carbonylamino)urea: Another positional isomer with the pyridine moiety at the 2-position.
Uniqueness
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea is unique due to its specific combination of a highly fluorinated alkyl group and a pyridine moiety at the 4-position. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6N4O2/c1-9(10(12,13)14,11(15,16)17)19-8(23)21-20-7(22)6-2-4-18-5-3-6/h2-5H,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWWWPZLVNEWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331058 | |
| Record name | 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
355829-60-6 | |
| Record name | 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-DIMETHYL-1-[(4-SULFAMOYLPHENYL)METHYL]UREA](/img/structure/B4813864.png)
![N-{2-[(4-chlorophenyl)thio]-1-[(pentylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4813869.png)

![2-{3-[(4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4813872.png)
![N-{4-[(6-chloro-3-pyridazinyl)amino]phenyl}-N'-1-naphthylurea](/img/structure/B4813887.png)
![N-1,3-benzodioxol-5-yl-N'-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4813889.png)

![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4813898.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-1H-benzimidazol-1-yl)ethanone](/img/structure/B4813906.png)
![1-(3-FLUOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B4813914.png)

![2-(4-methylphenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4813928.png)
![N~3~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4813938.png)
![N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4813964.png)
